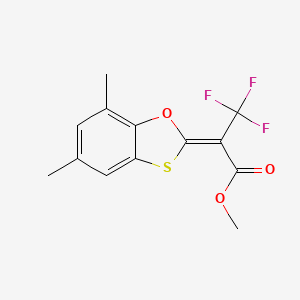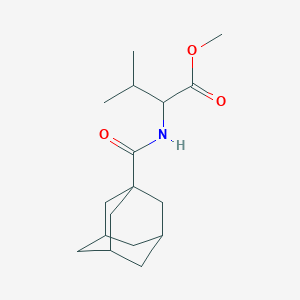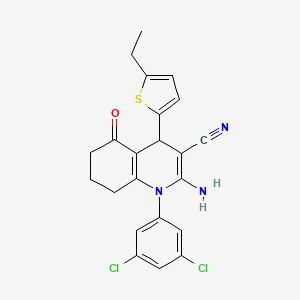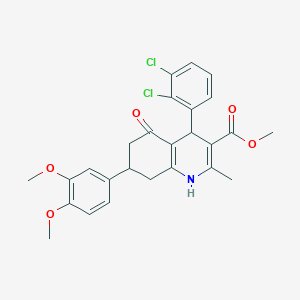![molecular formula C27H21N3O3S B11633829 (6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633829.png)
(6Z)-5-imino-6-[4-(2-phenoxyethoxy)benzylidene]-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the thiazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of the phenoxyethoxyphenyl and phenyl groups through various coupling reactions. Common reagents and conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve continuous flow chemistry techniques, large-scale reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl groups.
Reduction: Reduction reactions could target the imino group, converting it to an amine.
Substitution: The phenoxyethoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, thiazolopyrimidine derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be explored for similar activities.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE would depend on its specific biological target. Typically, such compounds interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.
Phenoxyethoxyphenyl compounds: These compounds are known for their diverse pharmacological properties.
Uniqueness
What sets (6Z)-5-IMINO-6-{[4-(2-PHENOXYETHOXY)PHENYL]METHYLIDENE}-3-PHENYL-5H,6H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-7-ONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness could make it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H21N3O3S |
|---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(6Z)-5-imino-6-[[4-(2-phenoxyethoxy)phenyl]methylidene]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C27H21N3O3S/c28-25-23(26(31)29-27-30(25)24(18-34-27)20-7-3-1-4-8-20)17-19-11-13-22(14-12-19)33-16-15-32-21-9-5-2-6-10-21/h1-14,17-18,28H,15-16H2/b23-17-,28-25? |
InChI Key |
MDRSSYYEXRHIAA-WLKIOIGBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)/C(=C\C4=CC=C(C=C4)OCCOC5=CC=CC=C5)/C(=N)N23 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NC(=O)C(=CC4=CC=C(C=C4)OCCOC5=CC=CC=C5)C(=N)N23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6Z)-6-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11633746.png)
![4-{4-[(4-Methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}morpholine](/img/structure/B11633750.png)

![3-chloro-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11633759.png)
![Ethyl 6-ethoxy-4-{[4-(propoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11633760.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633761.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633768.png)
![3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11633771.png)


![3-hydroxy-4-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-[4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633780.png)

![{Benzene-1,4-diylbis[oxy(2-hydroxypropane-3,1-diyl)piperazine-4,1-diyl]}bis(phenylmethanone)](/img/structure/B11633792.png)
![5-(2-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633801.png)
